2-Amino-2-methyl-1,3-propanediol

Description

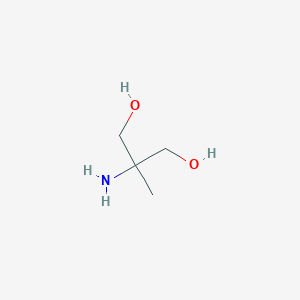

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFQFBNBSPQBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059430 | |

| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Solid; [Merck Index] Colorless crystalline solid; [Aldrich MSDS] | |

| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00654 [mmHg] | |

| Record name | 2-Amino-2-methyl-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-69-5 | |

| Record name | 2-Amino-2-methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomethyl propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-methyl-1,3-propanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYL PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ7BU4QZJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-methyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol, also known as AMPD or Ammediol, is a versatile organic compound widely utilized in various scientific and industrial applications. Its unique structural features, combining a primary amine and two primary hydroxyl groups on a tertiary carbon, impart valuable properties, most notably its function as a biological buffer. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use and analysis, and visualizations of relevant chemical processes to support researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is highly soluble in water and soluble in other organic solvents.[1][2] The presence of both an amino group and two hydroxyl groups allows it to participate in a variety of chemical reactions and interactions.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₁₁NO₂ | [3] |

| Molecular Weight | 105.14 g/mol | [3] |

| CAS Number | 115-69-5 | [3] |

| Appearance | White crystalline powder or solid | [1] |

| Melting Point | 100-110 °C | [4] |

| Boiling Point | 151 °C at 10 mmHg | [4] |

| Density | 1.0509 g/cm³ (estimate) | |

| Vapor Pressure | ~10 mmHg at 152 °C | [4] |

| pKa (at 25 °C) | 8.8 | [4] |

| pH (0.1 M aqueous solution) | 10.8 | [5] |

| Useful pH Buffering Range | 7.8 - 9.7 | [4][5] |

| Solubility in Water | 100 mg/mL | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 3.20, 3.22, 3.17, 3.23, 3.16, 0.86, 3.14 | [3] |

| ¹³C NMR (22.53 MHz, DMSO-d₆) | δ (ppm): 53.46, 67.04, 21.95 | [3] |

| Mass Spectrometry (GC-MS) | m/z peaks: 146.0, 130.0, 115.0, 131.0, 76.0 | [3] |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 2-methyl-2-nitro-1,3-propanediol (B193712). Catalytic hydrogenation is a common and effective method for this transformation.

Objective: To synthesize this compound by the catalytic hydrogenation of 2-methyl-2-nitro-1,3-propanediol.

Materials:

-

2-methyl-2-nitro-1,3-propanediol

-

Raney Nickel (or Palladium on Carbon, 5%)

-

Ethanol (B145695) (or Methanol)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Filtration apparatus (e.g., Buchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, dissolve 2-methyl-2-nitro-1,3-propanediol in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the starting material) to the solution.

-

Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound by Recrystallization (Illustrative Protocol)

Objective: To purify crude this compound by recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or isopropanol)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Filtration apparatus (Buchner funnel)

-

Vacuum oven

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

In a separate flask, heat the recrystallization solvent to its boiling point.

-

Add the hot solvent to the crude product in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Methods (Illustrative Protocols)

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate) may be employed.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 200-210 nm) or a refractive index detector.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations in the mobile phase to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatization: Due to its low volatility, derivatization is often required. A common method is silylation (e.g., with BSTFA or MSTFA) to convert the hydroxyl and amino groups to their trimethylsilyl (B98337) ethers.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Preparation of a 0.1 M this compound Buffer (pH 9.0)

Objective: To prepare a 0.1 M buffer solution of this compound at pH 9.0.

Materials:

-

This compound (FW: 105.14 g/mol )

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh out 10.514 g of this compound.

-

Dissolve the solid in approximately 800 mL of deionized water in a 1 L beaker with stirring.

-

Calibrate the pH meter using standard buffers.

-

Place the calibrated pH electrode in the solution.

-

Slowly add 1 M HCl to the solution while stirring, monitoring the pH.

-

Continue adding HCl until the pH of the solution reaches 9.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to the volumetric flask until the volume reaches the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the buffer solution in a tightly sealed container at room temperature.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and applications of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Role of this compound buffer in an alkaline phosphatase assay.

Applications in Research and Drug Development

The primary application of this compound in research and drug development stems from its properties as a biological buffer. Its pKa of 8.8 makes it particularly useful for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions.[4]

-

Enzyme Assays: It is frequently used as a buffer component in assays for enzymes that exhibit optimal activity at alkaline pH, such as alkaline phosphatase.

-

Electrophoresis: It has been used as a buffer component in polyacrylamide gel electrophoresis (PAGE) systems for the separation of proteins.[5]

-

Pharmaceutical Formulations: Due to its buffering capacity and low toxicity, it can be explored as an excipient in pharmaceutical formulations to maintain the pH and stability of active pharmaceutical ingredients.

-

Surfactant Synthesis: It serves as a precursor in the synthesis of various surfactants.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. It is combustible and should be stored away from strong oxidizing agents.[1] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical with a well-defined set of properties that make it particularly suitable as a biological buffer in a variety of research and development applications. This guide has provided a comprehensive overview of its chemical and physical characteristics, illustrative experimental protocols, and visualizations of its use. By understanding these core aspects, researchers, scientists, and drug development professionals can effectively utilize this compound in their work.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chronolab.com [chronolab.com]

- 3. abcam.com [abcam.com]

- 4. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisionbiomed.in [precisionbiomed.in]

- 6. phenxtoolkit.org [phenxtoolkit.org]

An In-depth Technical Guide to 2-Amino-2-methyl-1,3-propanediol (CAS 115-69-5)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

2-Amino-2-methyl-1,3-propanediol, commonly referred to as AMPD, is a versatile organic compound widely utilized in various scientific and industrial applications. Its unique structure, combining a primary amine and two hydroxyl groups, imparts valuable properties as a buffer, a synthetic intermediate, and a formulation excipient.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 115-69-5[1][2][3] |

| Molecular Formula | C₄H₁₁NO₂[1][2][3] |

| Molecular Weight | 105.14 g/mol [1][4][5] |

| Appearance | White crystalline powder or solid[6][7] |

| Melting Point | 100-110 °C[1][4][6][7][8] |

| Boiling Point | 151-152 °C at 10 mmHg[1][4][6] |

| Density | ~1.05 g/cm³ (estimate)[1][2] |

| pKa (at 25 °C) | 8.8[1][8] |

| Useful pH Range | 7.8 - 9.7[1][8] |

| Solubility in Water | 2500 g/L at 20 °C[1] |

| Vapor Pressure | ~10 mmHg at 152 °C[1][8] |

| InChI Key | UXFQFBNBSPQBJW-UHFFFAOYSA-N[4][8] |

| SMILES | CC(N)(CO)CO[8] |

Synthesis and Manufacturing

A common and effective method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 2-methyl-2-nitro-1,3-propanediol (B193712). This process involves the reduction of the nitro group to a primary amine.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Objective: To synthesize this compound by the reduction of 2-methyl-2-nitro-1,3-propanediol.

Materials:

-

2-methyl-2-nitro-1,3-propanediol

-

Raney Nickel or Palladium on Carbon (Pd/C) catalyst

-

Methanol (B129727) or Ethanol (B145695) (solvent)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reactor Setup: In a high-pressure hydrogenation reactor, add 2-methyl-2-nitro-1,3-propanediol and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add the Raney Nickel or Pd/C catalyst to the reactor. The catalyst loading is typically 5-10% by weight of the starting material.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas to remove any air. Subsequently, introduce hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Heat the mixture to a temperature of 50-70 °C and agitate vigorously. Monitor the reaction progress by measuring the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

-

Catalyst Removal: After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and diethyl ether, to yield pure this compound as a white crystalline solid.

Applications in Research and Development

This compound is a valuable tool in the laboratory, primarily due to its buffering capacity in the slightly alkaline pH range.

Biological Buffer

With a pKa of 8.8, AMPD is an excellent choice for a biological buffer in the pH range of 7.8 to 9.7.[1][8] It is frequently used in enzyme assays, particularly for those with optimal activity in alkaline conditions, such as alkaline phosphatase.

Objective: To prepare a 0.1 M AMPD buffer at pH 9.0 for use in an alkaline phosphatase assay.

Materials:

-

This compound (AMPD)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Dissolution: Weigh out 10.514 g of AMPD (for a 1 L solution) and dissolve it in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.

-

pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

-

Titration: Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution reaches 9.0.

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

Storage: Store the buffer solution at 4 °C.

Electrophoresis

AMPD is also utilized as a buffer component in various electrophoretic techniques for the separation of proteins and other biomolecules.

In isotachophoresis, AMPD can be used as a component of the leading or trailing electrolyte to create a discontinuous buffer system that facilitates the stacking and separation of proteins into distinct zones based on their electrophoretic mobility.

Experimental Protocol: General Setup for Protein Isotachophoresis

Objective: To outline the general procedure for protein separation using isotachophoresis with an AMPD-containing buffer system.

Materials:

-

Leading Electrolyte (LE) buffer (e.g., containing chloride or another high-mobility ion)

-

Trailing Electrolyte (TE) buffer (e.g., containing AMPD or another low-mobility ion)

-

Protein sample

-

Isotachophoresis apparatus (capillary or gel-based)

-

Power supply

Procedure:

-

Electrolyte Preparation: Prepare the leading and trailing electrolyte buffers. The choice of counter-ion and the pH of the buffers are critical and will depend on the specific proteins being separated.

-

Apparatus Setup: Fill the anode and cathode reservoirs with the appropriate leading and trailing electrolytes.

-

Sample Loading: Introduce the protein sample between the leading and trailing electrolytes.

-

Electrophoresis: Apply a constant current. The proteins will migrate and form distinct, concentrated zones between the leading and trailing electrolytes.

-

Detection: The separated protein zones can be detected by various methods, such as UV absorbance or by using stained proteins.

Role in Biological Pathways: Sphingolipid Metabolism

While this compound itself is not a direct intermediate, its structural analog, serinol (2-amino-1,3-propanediol), is a precursor in the de novo synthesis of sphingolipids.[8] Understanding this pathway is crucial for researchers in cell signaling and lipid metabolism. The core structure of AMPD is relevant to the study of inhibitors or modulators of this pathway. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[9]

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Precautionary Measures: Wear protective gloves, eye protection, and a dust mask when handling the solid material.[8]

-

Storage: Store in a cool, dry place, away from strong oxidizing agents.[1][6] The compound may be moisture-sensitive.[1][6]

This technical guide provides a comprehensive overview of this compound for researchers and professionals in drug development. The provided data and protocols are intended to facilitate its effective and safe use in a laboratory setting.

References

- 1. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serine-Dependent Sphingolipid Synthesis Is a Metabolic Liability of Aneuploid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-methyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-1,3-propanediol, also known by various synonyms such as AMPD, Aminoglycol, and Ammediol, is a versatile organic compound with significant applications in biochemical research, pharmaceutical development, and diagnostics.[1][2][3] Its unique structure, featuring a primary amine and two primary hydroxyl groups on a compact carbon backbone, imparts valuable properties as a biological buffer, an emulsifying agent, and a synthetic intermediate.[4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, outlines key experimental protocols, and presents a logical workflow for its application.

Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[6] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and developmental applications.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Molecular Weight | 105.1356 g/mol | [1][7] |

| Molecular Formula | C₄H₁₁NO₂ | [1][2][4][6][7] |

| CAS Number | 115-69-5 | [1][3][6][7][8] |

| IUPAC Name | 2-amino-2-methylpropane-1,3-diol | [1][3] |

| Synonyms | AMPD, Ammediol, Aminoglycol, Gentimon, Isobutandiol-2-amine | [1][2][3] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 100-110 °C | [6][8] |

| Boiling Point | 151 °C at 10 mmHg | [6][8] |

| Density | ~1.05 g/cm³ (estimate) | [6] |

| pKa (at 25 °C) | 8.8 | [6][8] |

| Useful pH Range | 7.8 - 9.7 | [6][8] |

| Water Solubility | 2500 g/L (at 20 °C) | [6] |

| Vapor Pressure | ~10 mmHg (at 152 °C) | [6][8] |

Applications in Research and Drug Development

The primary utility of this compound in scientific and pharmaceutical contexts stems from its excellent buffering capacity in the physiological pH range.[5][8]

Biological Buffer: It is widely used as a component in buffer systems for various biochemical assays, including as a buffer for determining alkaline phosphatase activity and as a spacer in the isotachophoresis of proteins.[5][8] Its pKa of 8.8 makes it particularly suitable for maintaining a stable pH in enzymatic reactions that have an alkaline optimum.[5][6][8]

Pharmaceutical Formulations: In the pharmaceutical industry, it serves as a stabilizer and an emulsifying agent in creams and lotions. Its properties are also leveraged in certain drug formulations to enhance stability and bioavailability.

Synthetic Chemistry: The presence of both amino and hydroxyl functional groups makes it a useful building block in organic synthesis. It can be used in the preparation of surfactants and vulcanization accelerators.[5]

Experimental Protocols

Protocol 1: Preparation of a Biological Buffer for Alkaline Phosphatase Assay

This protocol outlines the general steps for preparing a buffer solution using this compound for use in an alkaline phosphatase activity assay.

Materials:

-

This compound (AMPD)

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Determine the desired buffer concentration and pH. For many alkaline phosphatase assays, a buffer concentration of 0.1 M to 1 M at a pH between 9.0 and 10.5 is common.

-

Calculate the required mass of AMPD. Based on the desired buffer volume and concentration, calculate the mass of AMPD needed using its molecular weight (105.14 g/mol ).

-

Dissolve the AMPD. In a beaker with a magnetic stir bar, add the calculated mass of AMPD to approximately 80% of the final desired volume of deionized water. Stir until the solid is completely dissolved.

-

Adjust the pH. While monitoring with a calibrated pH meter, slowly add the HCl solution dropwise to the AMPD solution until the desired pH is reached.

-

Bring to final volume. Quantitatively transfer the buffer solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the calibration mark.

-

Mix and store. Cap the volumetric flask and invert it several times to ensure thorough mixing. Store the buffer solution at 2-8 °C.

Protocol 2: Synthesis of 2-Amino-2-methyl-1-propanol (B13486) (A Related Amino Alcohol)

Reaction Scheme: 2-nitropropane (B154153) can be reacted with formaldehyde (B43269) to produce 2-nitro-2-methyl-1-propanol. Subsequent reduction of the nitro group yields 2-amino-2-methyl-1-propanol.

General Procedure:

-

Formylation: The reaction of 2-nitropropane with formaldehyde is typically carried out under basic conditions.

-

Reduction: The resulting nitro-alcohol is then reduced. A common method for reducing nitro groups to amines is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

-

Purification: The final product is purified, often by distillation, to yield the desired amino alcohol.

Logical and Experimental Workflows

The following diagrams illustrate key processes related to this compound.

Caption: A generalized synthesis pathway for 2-amino-2-methyl-1-propanol.

Caption: Workflow for the preparation of a biological buffer.

Safety and Handling

This compound is generally considered stable but may be moisture-sensitive. It is incompatible with strong oxidizing agents, copper, aluminum, brass, and strong acids.[6] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. academic.oup.com [academic.oup.com]

- 2. US4306020A - Composition for the analysis of the alkaline phosphatase and method therefor - Google Patents [patents.google.com]

- 3. This compound | C4H11NO2 | CID 1531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. 2-氨基-2-甲基-1,3-丙二醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-2-methyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-2-methyl-1,3-propanediol (Amprolium), a compound of significant interest in pharmaceutical and research applications. This document details its solubility in aqueous and organic media, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Solubility in Water

| Concentration (g/L) | Molarity (mol/L) | Temperature (°C) | Observations |

| 2500 | ~23.8 | 20 | - |

| - | 1 | 20 | Clear, colorless solution[1] |

| 100,000 | ~0.95 | - | Clear to slightly hazy, colorless to very faintly yellow solution |

| 333,000 | ~3.17 | - | Clear to slightly hazy, colorless solution |

| 330,000 | ~3.14 | - | Clear to slightly hazy, colorless solution |

| 667,000 | ~6.34 | - | Clear, colorless to faintly yellow solution |

Solubility in Organic Solvents

| Solvent | Solubility |

| Methanol | Soluble[2] |

| Ethanol | Soluble[2] |

| Ethyl Acetate | Slightly Soluble[2] |

| Benzene | Slightly Soluble[2] |

| Ether | Insoluble[2] |

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is critical for determining the solubility of a compound. The following protocol describes a generalized yet detailed approach based on the widely accepted "shake-flask" or isothermal equilibrium method, which is a standard procedure for measuring thermodynamic solubility.

Principle

This method establishes an equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration of the dissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried solute is weighed again. The difference in weight gives the mass of the dissolved solid.

-

Spectroscopic/Chromatographic Method: The filtered saturated solution is diluted with the solvent to a concentration that falls within the linear range of a pre-established calibration curve. The concentration is then measured using a suitable analytical instrument like a UV-Vis spectrophotometer or HPLC.

-

Data Analysis

The solubility is calculated from the concentration of the dissolved this compound in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-Amino-2-methyl-1,3-propanediol, a valuable building block in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the creation of a nitro alcohol intermediate, followed by its reduction to the target amino diol. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis of the Precursor: 2-Nitro-2-methyl-1,3-propanediol

The synthesis of the nitro precursor is typically achieved through a nitroaldol condensation, specifically the Henry reaction. This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde. In this case, nitroethane is reacted with formaldehyde (B43269).

Reaction Pathway: The Henry Reaction

The reaction proceeds via the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of formaldehyde. This process is repeated to add two formaldehyde molecules, yielding the diol.

Caption: The Henry reaction pathway for the synthesis of 2-Nitro-2-methyl-1,3-propanediol.

Experimental Protocol: Synthesis of 2-Nitro-2-methyl-1,3-propanediol

This protocol is a representative procedure based on established methods for Henry reactions.

Materials:

-

Nitroethane

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of nitroethane in methanol is prepared.

-

The solution is cooled to 0-5 °C using an ice bath.

-

A solution of sodium hydroxide in water is added dropwise to the cooled nitroethane solution while maintaining the temperature below 10 °C.

-

Aqueous formaldehyde is then added slowly to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is then cooled again in an ice bath and neutralized by the slow addition of hydrochloric acid to a pH of approximately 7.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to afford pure 2-Nitro-2-methyl-1,3-propanediol as a white crystalline solid.

Quantitative Data: Synthesis of 2-Nitro-2-methyl-1,3-propanediol

| Parameter | Value |

| Reactants | |

| Nitroethane | 1.0 mol |

| Formaldehyde (37% aq.) | 2.2 mol |

| Sodium Hydroxide | 0.1 mol |

| Reaction Conditions | |

| Solvent | Methanol |

| Temperature (Addition) | 0-15 °C |

| Temperature (Reaction) | Room Temperature |

| Reaction Time | 4-6 hours |

| Product | |

| Yield (after purification) | 75-85% |

| Melting Point | 147-150 °C |

Synthesis of this compound

The final step in the synthesis is the reduction of the nitro group of 2-Nitro-2-methyl-1,3-propanediol to an amino group. This is most commonly and efficiently achieved through catalytic hydrogenation.

Reaction Pathway: Catalytic Hydrogenation

The nitro group is reduced to a primary amine in the presence of a metal catalyst (such as Palladium on Carbon or Raney Nickel) and a hydrogen source.

Caption: Catalytic hydrogenation of the nitro precursor to the final product.

Experimental Protocols: Catalytic Hydrogenation

Two common and effective methods for the catalytic hydrogenation are presented below.

Method A: Using Palladium on Carbon (Pd/C)

Materials:

-

2-Nitro-2-methyl-1,3-propanediol

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

A pressure-resistant hydrogenation vessel is charged with 2-Nitro-2-methyl-1,3-propanediol and ethanol.

-

10% Pd/C catalyst is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

The vessel is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

-

The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or GC analysis.

-

Upon completion, the reaction vessel is carefully depressurized and purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake should be washed with ethanol and kept wet to prevent ignition of the pyrophoric catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield a white crystalline solid.

Method B: Using Raney Nickel

Materials:

-

2-Nitro-2-methyl-1,3-propanediol

-

Raney Nickel (slurry in water)

-

Methanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

A hydrogenation apparatus is charged with 2-Nitro-2-methyl-1,3-propanediol dissolved in methanol.

-

The Raney Nickel slurry is carefully washed with methanol to remove water and then added to the reaction vessel under an inert atmosphere.

-

The system is sealed, purged with nitrogen, and then with hydrogen.

-

The reaction is stirred under a hydrogen atmosphere (typically 40-60 psi) and may require gentle heating (40-50 °C) to proceed at a reasonable rate.

-

Reaction progress is monitored by hydrogen consumption.

-

After the reaction is complete, the vessel is cooled, depressurized, and purged with nitrogen.

-

The catalyst is removed by filtration through Celite®. The Raney Nickel filter cake must be kept wet with water or solvent at all times to prevent spontaneous combustion.

-

The solvent is removed from the filtrate by rotary evaporation to give the desired product.

-

Purification by recrystallization can be performed if necessary.

Quantitative Data: Catalytic Hydrogenation

| Parameter | Method A (Pd/C) | Method B (Raney Nickel) |

| Reactant | ||

| 2-Nitro-2-methyl-1,3-propanediol | 1.0 mol | 1.0 mol |

| Catalyst | ||

| Catalyst Type | 10% Pd/C | Raney Nickel |

| Catalyst Loading | 1-5 mol% | ~10% by weight of substrate |

| Reaction Conditions | ||

| Solvent | Ethanol | Methanol |

| Hydrogen Pressure | 50-100 psi | 40-60 psi |

| Temperature | Room Temperature | 40-50 °C |

| Reaction Time | 6-12 hours | 4-8 hours |

| Product | ||

| Yield (after purification) | 90-98% | 85-95% |

| Melting Point | 109-111 °C | 109-111 °C |

Overall Experimental Workflow

The entire synthetic process can be visualized as a sequential workflow.

Caption: A streamlined workflow for the synthesis of this compound.

This in-depth guide provides the essential technical details for the successful synthesis of this compound. Researchers and professionals in drug development can utilize this information for laboratory-scale synthesis and process optimization. Adherence to standard laboratory safety procedures is paramount, especially when handling flammable solvents, pyrophoric catalysts, and hydrogen gas under pressure.

An In-depth Technical Guide to the Physical Properties of 2-Amino-2-methyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methyl-1,3-propanediol, commonly referred to as AMPD, is a versatile organic compound widely utilized in various scientific and industrial applications. Its primary function in a laboratory setting is as a biological buffer, effective in the pH range of 7.8 to 9.7.[1][2] This makes it a crucial component in numerous biochemical and molecular biology protocols, including enzyme assays and protein electrophoresis.[3][4] Beyond its buffering capacity, it serves as an intermediate in the synthesis of surfactants, an emulsifying agent in cosmetics, and an absorbent for acidic gases.[3] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a logical workflow for its application in a common laboratory procedure.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its proper handling, storage, and application in experimental design.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO₂ | [5] |

| Molecular Weight | 105.14 g/mol | [1][5] |

| Appearance | White crystalline powder/solid | [1][6] |

| Melting Point | 100-110 °C | [1][7][8][9] |

| Boiling Point | 151 °C at 10 mmHg (13 hPa) | [1][7][8][10] |

| Density | ~1.0509 g/cm³ (estimate) | [8][9] |

| Vapor Pressure | ~10 mmHg at 152 °C; 0.00654 mmHg (at lower temps) | [1][8][11][12] |

| Flash Point | >100 °C (>212.0 °F) | [1][2][8][10] |

| Refractive Index | ~1.4754 (estimate) | [8][9] |

Table 2: Solubility and Acidity

| Property | Value | Reference |

| Solubility in Water | 2500 g/L at 20 °C; 100 mg/mL | [1][6][9] |

| pKa | 8.8 at 25 °C | [1][2][6][9] |

| pH of Solution | 10.5-11.5 (105.1 g/L at 25 °C) | [1][2] |

| Useful pH Range | 7.8 - 9.7 | [1][2] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[7]

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, to a height of 1-2 mm.[11][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated metal block heater.[2][7]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting range is reported as T1-T2.[6][7]

Boiling Point Determination at Reduced Pressure

Since this compound's boiling point is reported at a reduced pressure (10 mmHg), a specialized setup is required to replicate this measurement.

Protocol:

-

Apparatus: A small-scale distillation apparatus suitable for vacuum is assembled. A micro-method involves placing a small amount of the liquid sample into a fusion tube.[14]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[14]

-

Pressure Reduction: The system is connected to a vacuum pump, and the pressure is carefully reduced to the desired level (e.g., 10 mmHg) using a manometer.

-

Heating: The apparatus is gently heated in an oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[14]

-

Boiling Point Identification: The heat is slightly reduced, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube. This occurs when the vapor pressure of the substance equals the reduced pressure of the system.[15]

Aqueous Solubility Determination

This protocol determines the concentration of a saturated solution of the compound in water.

Protocol:

-

Equilibrium Mixture Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.[16]

-

Sample Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the dissolved solid is determined by a suitable analytical method. A simple gravimetric method involves evaporating the water from the known volume of the solution and weighing the remaining solid residue.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[12]

Protocol:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated.[17]

Application in Biochemical Buffering: An Experimental Workflow

The primary role of this compound in research is as a biological buffer, particularly for enzyme systems active in the basic pH range, such as alkaline phosphatase.[3] The following diagram illustrates a typical workflow for preparing a buffered enzyme assay.

Caption: Workflow for preparing and using a this compound buffer in an enzyme assay.

Stability and Handling

This compound is a stable compound under normal laboratory conditions.[6][9] However, it is combustible and may be moisture-sensitive.[6][9] It is incompatible with strong oxidizing agents, strong acids, aluminum, copper, and brass.[4][6][9] For storage, it should be kept in a tightly closed container in a cool, dry place, below +30°C.[6][9][10]

Conclusion

This compound is a foundational chemical for many research applications, primarily due to its excellent buffering capacity in the physiological to slightly basic pH range. A thorough understanding of its physical properties, as outlined in this guide, is paramount for its effective and safe use. The provided standardized protocols offer a framework for the verification of these properties, ensuring the quality and reliability of experimental reagents. As a versatile and reliable buffer, this compound will continue to be an indispensable tool for researchers and scientists in drug development and beyond.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. This compound, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound [webbook.nist.gov]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. store.astm.org [store.astm.org]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. byjus.com [byjus.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 17. quora.com [quora.com]

2-Amino-2-methyl-1,3-propanediol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Amino-2-methyl-1,3-propanediol, a versatile organic compound with significant applications in biochemical research and chemical synthesis. This document consolidates its chemical identity, physical and chemical properties, and common synonyms. Detailed experimental protocols for its use as a biological buffer and as a precursor in organic synthesis are provided, alongside graphical representations of these workflows. This guide is intended to be a valuable resource for professionals in research, development, and quality control.

Chemical Identity and Synonyms

This compound is a substituted aliphatic alcohol and a primary amine. Its unique structure, featuring two hydroxyl groups and a primary amine on a tertiary carbon, imparts useful properties as both a buffer and a chemical intermediate.

A comprehensive list of its identifiers, synonyms, and alternative names is provided in the table below for clear identification and cross-referencing in literature and chemical databases.

| Identifier Type | Value | Citation |

| IUPAC Name | 2-amino-2-methylpropane-1,3-diol | [1] |

| CAS Number | 115-69-5 | [1][2][3] |

| EC Number | 204-100-7 | [2][3] |

| Molecular Formula | C4H11NO2 | [1][2] |

| Common Synonyms | Ammediol, AMPD, Aminomethyl propanediol | [2][4][5][6] |

| Trade Names | Gentimon | [5][7] |

| Other Names | 1,1-Di(hydroxymethyl)ethylamine, Isobutandiol-2-amine, 2-Amino-2-methyl-1,3-propandiol | [5][7][8] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various experimental settings. These properties are summarized in the table below.

| Property | Value | Citation |

| Molar Mass | 105.14 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [3][9][10] |

| Melting Point | 109-111 °C | [8] |

| Boiling Point | 151-152 °C at 10 mmHg | [3][8] |

| Solubility in Water | 2500 g/L at 20 °C | [8][10] |

| pKa (25 °C) | 8.8 | [3] |

| pH (0.1 M aqueous solution) | 10.8 | [8] |

| Useful pH Range | 7.8 - 9.7 | [3] |

| Vapor Pressure | ~10 mmHg at 152 °C | [3] |

Applications in Research and Development

This compound is utilized in a variety of applications owing to its buffering capacity in the physiological and alkaline pH range, and its utility as a building block in organic synthesis.

-

Biological Buffer: It is widely used as a component of buffer solutions in biochemistry and molecular biology, particularly for enzyme assays that require a pH in the alkaline range, such as alkaline phosphatase activity assays. It is also used in gel electrophoresis systems.[11]

-

Organic Synthesis: It serves as a precursor in the synthesis of various organic molecules, including surfactants, vulcanization accelerators, and pharmaceuticals.[8] A notable application is in the synthesis of 2-oxazolines, which are important intermediates in medicinal chemistry.

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as a pH adjuster and stabilizer.[7][8]

Experimental Protocols

This section provides detailed methodologies for two common applications of this compound.

Preparation of AMPD Buffer for Alkaline Phosphatase Assay

This protocol describes the preparation of a 0.2 M AMPD buffer solution with a pH of 10.3, suitable for use in alkaline phosphatase activity assays.

Materials:

-

This compound (AMPD)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

pH meter

-

Volumetric flask (1 L)

-

Magnetic stirrer and stir bar

Procedure:

-

Weigh 21.03 g of this compound.

-

Dissolve the AMPD in approximately 500 mL of deionized water in a 1 L beaker using a magnetic stirrer.

-

Carefully add 1 M HCl to the solution while monitoring the pH with a calibrated pH meter. Continue adding HCl until the pH of the solution reaches 10.3.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Mix the solution thoroughly.

-

Store the buffer solution at room temperature in a tightly sealed container to prevent absorption of atmospheric CO2, which can alter the pH. The buffer is stable for approximately one month under these conditions.

Synthesis of 2-Oxazolines

This protocol outlines a general procedure for the synthesis of a 2-oxazoline derivative from a carboxylic acid and this compound, a common reaction in the development of pharmaceutical intermediates.

Materials:

-

This compound

-

A carboxylic acid (e.g., benzoic acid)

-

Thionyl chloride (SOCl2) or a suitable dehydrating agent

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate (NaHCO3) solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

-

Slowly add thionyl chloride to the solution at 0 °C to form the corresponding acyl chloride. Stir the reaction mixture for 1-2 hours at room temperature.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Slowly add the acyl chloride solution to the this compound solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired 2-oxazoline.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows described in the protocols.

Conclusion

This compound is a valuable compound for researchers and scientists in various fields. Its well-defined physicochemical properties make it a reliable component in experimental setups, particularly as a biological buffer. Furthermore, its reactivity allows for its use as a versatile starting material in the synthesis of more complex molecules. The detailed protocols and workflows provided in this guide aim to facilitate its effective and safe use in the laboratory.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. catrosa.ru [catrosa.ru]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Measurement of alkaline phosphatase activity: characterization and identification of an inactivator in 2-amino-2-methyl-1-propanol. | Semantic Scholar [semanticscholar.org]

- 7. This compound [myskinrecipes.com]

- 8. cir-safety.org [cir-safety.org]

- 9. buffersandreagents.com [buffersandreagents.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-氨基-2-甲基-1,3-丙二醇 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Hygroscopic Nature of 2-Amino-2-methyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-2-methyl-1,3-propanediol, also known as AMPD, is a crystalline solid with high water solubility.[1][2] Its utility as a biological buffer in the pH range of 7.8-9.7, and as a component in cosmetics and other formulations, makes understanding its physical properties paramount.[1][3] One of the key physical properties that can significantly impact the stability, handling, and performance of a solid-state substance is its hygroscopicity—the ability to attract and hold water molecules from the surrounding environment.[4][5]

Conflicting reports exist regarding the hygroscopic nature of AMPD. Some sources describe it as potentially "moisture-sensitive" or "hygroscopic", while at least one supplier specifies it as "not hygroscopic".[2][3][6][7] This ambiguity necessitates a thorough and standardized experimental investigation to definitively characterize its behavior in the presence of moisture. This guide provides the technical framework for such an investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of AMPD is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1][2] |

| Melting Point | 100-110 °C | [1] |

| Boiling Point | 151 °C at 10 mmHg | [1] |

| Water Solubility | 2500 g/L at 20 °C | [2][8] |

| pKa (25 °C) | 8.8 | [1] |

Understanding Hygroscopicity

Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding, humid atmosphere. This can occur through two primary mechanisms:

-

Adsorption: The accumulation of water molecules on the surface of the solid.

-

Absorption: The penetration of water molecules into the bulk structure of the solid.

The combined effect is often referred to as sorption .[7] The extent of moisture sorption can have significant consequences for pharmaceutical ingredients, including:

-

Chemical Stability: Increased water content can accelerate degradation pathways such as hydrolysis.[5][9]

-

Physical Stability: Moisture can induce changes in crystal structure, lead to deliquescence (dissolving in absorbed water), and affect powder flow and compressibility.[4][5]

-

Dosage Form Performance: The efficacy and shelf-life of the final product can be compromised.[9]

The Critical Relative Humidity (CRH) is a key parameter, defined as the relative humidity at which a material begins to absorb a significant amount of moisture from the atmosphere.[10]

Quantitative Assessment of Hygroscopicity

As there is no publicly available quantitative hygroscopicity data for this compound, this section details the standard experimental protocols to generate this crucial information.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

GSA, and more specifically DVS, is a state-of-the-art method for determining the moisture sorption and desorption characteristics of a solid material.[][12] The technique involves measuring the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[12]

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is accurately weighed and placed into the sample pan of the DVS instrument.[13]

-

Drying/Pre-treatment: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C or slightly elevated if the material is stable) until a stable mass is achieved. This establishes the dry reference weight.[3]

-

Sorption Phase: The relative humidity of the nitrogen stream is increased in predefined steps (e.g., 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).[13]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a stepwise manner (e.g., from 90% back down to 0% RH) to measure the loss of water from the sample.[13]

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity. This generates a moisture sorption-desorption isotherm.

The following diagram illustrates the typical workflow for a DVS experiment.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][8] It can be used to determine the initial water content of a sample and to assess its thermal stability.[2]

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[6]

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. A mass loss step at temperatures around 100 °C typically corresponds to the loss of free or loosely bound water.

The following diagram illustrates the logical flow of a TGA experiment for moisture content determination.

Caption: Logical workflow for TGA moisture content analysis.

Classification of Hygroscopicity

The European Pharmacopoeia provides a standardized method and classification for the hygroscopicity of solids.[3][4] This method involves exposing a sample to a controlled environment of 25 °C and 80% relative humidity for 24 hours and measuring the percentage increase in mass.[3][5]

European Pharmacopoeia Test Protocol

-

Sample Preparation: A known mass of the substance is accurately weighed into a tared container.

-

Exposure: The unstoppered container is placed in a desiccator containing a saturated solution of ammonium (B1175870) chloride to maintain approximately 80% RH at 25 °C.[3]

-

Equilibration: The sample is allowed to stand for 24 hours.[3]

-

Final Weighing: The container is stoppered and re-weighed.

-

Calculation: The percentage increase in mass is calculated.

The classification based on the percentage mass increase is summarized in Table 2.

| Classification | Mass Increase (%) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Data derived from the European Pharmacopoeia classification system.[5]

The following diagram illustrates the decision-making process for classifying a substance based on the European Pharmacopoeia method.

Caption: Decision tree for hygroscopicity classification.

Conclusion and Recommendations

The hygroscopic nature of this compound is a critical parameter that is currently not well-defined in the public domain, with conflicting qualitative reports. For its effective use in research, drug development, and other applications, a quantitative assessment of its moisture sorption behavior is essential.

It is strongly recommended that researchers and drug development professionals working with this compound perform a comprehensive hygroscopicity study using the standardized methods outlined in this guide, such as Dynamic Vapor Sorption. The resulting moisture sorption isotherm and classification according to the European Pharmacopoeia will provide the necessary data to inform on appropriate handling, storage conditions, and formulation strategies to ensure the stability and efficacy of products containing this compound. The experimental protocols and visual guides provided herein serve as a robust starting point for this critical characterization.

References

- 1. Water-Solid Interaction | USP [usp.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. scribd.com [scribd.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. atslab.com [atslab.com]

- 7. usp.org [usp.org]

- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 9. â©1241⪠WaterâSolid Interactions in Pharmaceutical Systems [doi.usp.org]

- 10. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 12. mt.com [mt.com]

- 13. pharmainfo.in [pharmainfo.in]

2-Amino-2-methyl-1,3-propanediol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-Amino-2-methyl-1,3-propanediol

Introduction

This compound (AMPD), also known as Ammediol, is an organic compound widely utilized in various scientific and industrial applications. Its primary functions include acting as a biological buffer, an emulsifying agent, and a reagent in organic synthesis.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of AMPD's stability and appropriate storage conditions is paramount to ensure the integrity of experimental results, the efficacy of formulations, and the safety of laboratory personnel.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its chemical and physical properties, recommended storage conditions, incompatibilities, and potential degradation pathways.

Chemical and Physical Properties

The stability of a chemical compound is intrinsically linked to its physical and chemical properties. Key data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 115-69-5 | [2][3] |

| Molecular Formula | C₄H₁₁NO₂ | [1][2] |

| Molecular Weight | 105.14 g/mol | [2][4] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 100-110 °C | [3][4] |

| Boiling Point | 151 °C at 10 mmHg | [3][4] |

| Solubility in Water | 2500 g/L at 20 °C | [1][3] |

| pKa | 8.8 at 25 °C | [3][4] |

| pH | 10.0-12.0 (0.5M in H₂O); 10.5-11.5 (105.1 g/L in H₂O at 25 °C) | [3][4] |

| Vapor Pressure | ~10 mmHg at 152 °C | [4][5] |

| Flash Point | >100 °C | [3][5] |

Stability Profile and Degradation

This compound is generally considered stable under normal, recommended storage conditions.[2][6] However, its stability can be compromised by several factors, leading to degradation.

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

-

Moisture: The material may be moisture-sensitive.[1][3] Absorption of moisture can lead to physical changes and potentially accelerate degradation.

-

Air Contact: Prolonged contact with air should be minimized.[6]

-

Direct Sunlight and Excess Heat: Exposure to direct sunlight and excessive heat can promote degradation.[6]

-

Dust Formation: Creating and inhaling dust should be avoided during handling.[2]

Incompatible Materials

Contact with the following substances can cause hazardous reactions and should be strictly avoided:

-

Strong Acids [1]

-

Metals: Specifically copper, aluminum, and brass are noted as being incompatible.[1][3]

Hazardous Decomposition

When heated to decomposition, this compound can release toxic and irritating gases and vapors. Hazardous decomposition products include:

-

Nitrogen oxides (NOx)[2]

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Ammonia

The following diagram illustrates the key factors that can negatively impact the stability of AMPD.

Recommended Storage and Handling

Proper storage and handling are critical for preserving the quality and ensuring the safety of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets and product information.

| Parameter | Recommendation | Reference(s) |

| Temperature | Store in a cool place, below +30°C. | [1][3][5][7] |

| Atmosphere | Store in a dry, well-ventilated area. | [2][6] |

| Container | Keep container tightly closed.[2][6] Store in a corrosive-resistant container (e.g., polypropylene). | [2][6] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | [2][6] |

Handling Precautions

-

Use in a well-ventilated area or outdoors.[6]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, protective gloves, and suitable protective clothing.[2][6]

Experimental Protocol: General Stability Assessment

Methodology: Forced Degradation Study

-

Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., ultrapure water) at a known concentration. This will serve as the time-zero (T₀) reference.

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition.

-